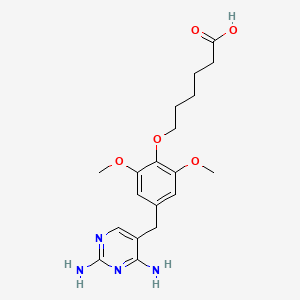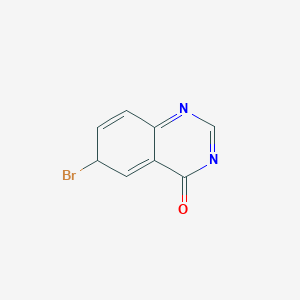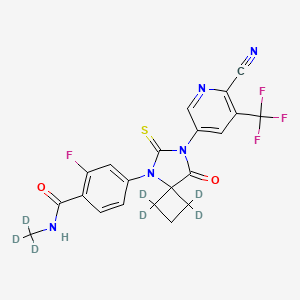
3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Boc-thiomorpholine-3-carboxylic acid is a chemical compound that belongs to the class of thiomorpholine derivatives. It is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The compound also features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a carboxylic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Boc-thiomorpholine-3-carboxylic acid typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the cyclization of appropriate precursors, such as 2-chloroethylamine hydrochloride and thiourea, under basic conditions.
Introduction of the Boc Protecting Group: The nitrogen atom in the thiomorpholine ring is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of the Boc-protected thiomorpholine with carbon dioxide in the presence of a strong base like sodium hydride.
Industrial Production Methods: Industrial production of ®-4-Boc-thiomorpholine-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The sulfur atom in the thiomorpholine ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Trifluoroacetic acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Free amine.
Scientific Research Applications
®-4-Boc-thiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-4-Boc-thiomorpholine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or modulator, interacting with specific molecular targets such as enzymes or receptors. The presence of the thiomorpholine ring and the Boc protecting group can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable.
4-Boc-piperidine-3-carboxylic acid: Contains a piperidine ring instead of a thiomorpholine ring, resulting in different chemical properties and reactivity.
4-Boc-morpholine-3-carboxylic acid: Contains an oxygen atom in place of the sulfur atom in the thiomorpholine ring, affecting its chemical behavior.
Uniqueness: ®-4-Boc-thiomorpholine-3-carboxylic acid is unique due to the presence of both the thiomorpholine ring and the Boc protecting group. This combination imparts specific chemical properties, such as increased stability and selective reactivity, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C10H16NO4S- |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylate |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/p-1/t7-/m0/s1 |
InChI Key |
CTDIKDIZNAGMFK-ZETCQYMHSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCSC[C@H]1C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12366592.png)
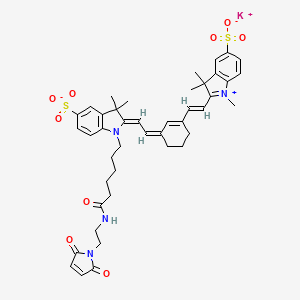


![(2S)-2-(benzylcarbamoylamino)-N-[1-[(3-chloro-2-methoxyphenyl)methylamino]-1,2-dioxopentan-3-yl]-4-methylpentanamide](/img/structure/B12366603.png)

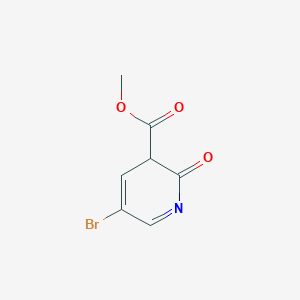
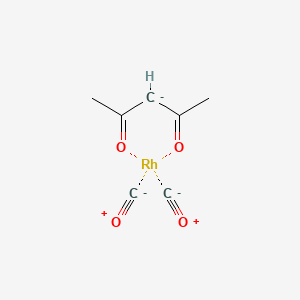
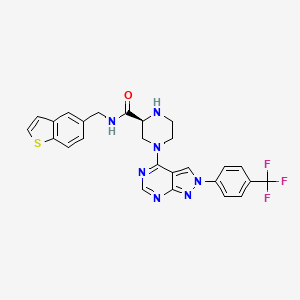
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B12366636.png)
